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Compound of Interest

2-lodo-1-methyl-4-
Compound Name:
(trifluoromethyl)benzene

Cat. No.: B185855

CAS Number: 13055-62-4
Synonyms: 3-lodo-4-methylbenzotrifluoride

This technical guide provides a comprehensive overview of 2-lodo-1-methyl-4-
(trifluoromethyl)benzene, a key building block in modern organic synthesis. The document is
intended for researchers, scientists, and professionals in drug development and materials
science who utilize fluorinated organic compounds.

Chemical and Physical Properties

2-lodo-1-methyl-4-(trifluoromethyl)benzene is a halogenated aromatic compound notable for
its trifluoromethyl and iodo substituents. These features make it a valuable intermediate for
introducing the trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals,
via various cross-coupling reactions.
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Property Value Reference
CAS Number 13055-62-4 [1][2][3]
Molecular Formula CsHsFsl [1]
Molecular Weight 286.03 g/mol [1]

Purity =298% [1]

SMILES IC1=C(C)C=CC(C(F)(F)F)=C1  [1]

LogP 3.61842 [1]

Synthesis

A common and effective method for the synthesis of 2-lodo-1-methyl-4-
(trifluoromethyl)benzene is the Sandmeyer reaction, starting from 2-Amino-4-
(trifluoromethyltoluene. This multi-step process involves the diazotization of the primary amine
followed by a displacement reaction with an iodide salt.

Experimental Protocol: Synthesis via Sandmeyer
Reaction

Starting Material: 2-Amino-4-(trifluoromethyl)toluene

Overall Reaction:

1. NaNOz, HCI
[Z—Amino—4—(trif|uoromethyl)toluene)%[mazonium Salt Intermediate)—K'>[2—Iodo—1—methyl—4—(trif|u0r0methyl)benzene}
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Caption: Synthesis of 2-lodo-1-methyl-4-(trifluoromethyl)benzene.
Step 1: Diazotization

e In a well-ventilated fume hood, dissolve 2-Amino-4-(trifluoromethyl)toluene in a suitable
acidic solution, such as aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice
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bath.

o Slowly add a solution of sodium nitrite (NaNOz2) in water to the cooled amine solution while
maintaining the temperature below 5 °C.

« Stir the reaction mixture at this temperature for a specified time to ensure complete formation
of the diazonium salt intermediate. The formation of the diazonium salt is a critical step in the
Sandmeyer reaction.[4][5]

Step 2: lodination
» In a separate flask, prepare a solution of potassium iodide (KI) in water.

» Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide
solution. Vigorous nitrogen evolution is typically observed.

» Allow the reaction mixture to warm to room temperature and stir for several hours to ensure
the complete substitution of the diazonium group with iodine.

e The crude product can then be extracted with an organic solvent, washed, dried, and purified
by a suitable method such as distillation or column chromatography to yield 2-lodo-1-
methyl-4-(trifluoromethyl)benzene.

Applications in Organic Synthesis

The presence of an iodo substituent makes 2-lodo-1-methyl-4-(trifluoromethyl)benzene an
excellent substrate for various palladium-catalyzed cross-coupling reactions, including the
Sonogashira and Suzuki-Miyaura reactions. These reactions are fundamental for the formation
of carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a
terminal alkyne and an aryl or vinyl halide.

General Reaction Scheme:
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Caption: Sonogashira Coupling Reaction Workflow.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene

e To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-lodo-1-methyl-4-
(trifluoromethyl)benzene (1.0 mmol), a palladium catalyst such as
bis(triphenylphosphine)palladium(ll) dichloride (2-5 mol%), and a copper(l) co-catalyst like
copper(l) iodide (2-5 mol%).[6]

e Add a suitable solvent, such as triethylamine or a mixture of THF and an amine base.
» Add the terminal alkyne, for instance, phenylacetylene (1.2 mmol), to the reaction mixture.

 Stir the reaction at room temperature or with gentle heating until completion, which can be
monitored by techniques like TLC or GC-MS.

e Upon completion, the reaction mixture is worked up by filtering off the catalyst, followed by
extraction and purification of the product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between
an organoboron compound and an organohalide.

General Reaction Scheme:
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Caption: Suzuki-Miyaura Coupling Reaction Workflow.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

¢ In a reaction vessel, combine 2-lodo-1-methyl-4-(trifluoromethyl)benzene (1.0 mmol), an
arylboronic acid such as phenylboronic acid (1.2-1.5 mmol), a palladium catalyst like
tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), and a base (e.g., potassium carbonate,
cesium fluoride).[7][8]

e Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or
DMF) and water.

o Heat the reaction mixture under an inert atmosphere with stirring for several hours. The
progress of the reaction can be monitored by TLC or LC-MS.

 After the reaction is complete, the mixture is cooled, and the product is extracted with an
organic solvent. The organic layer is then washed, dried, and concentrated.

e The crude product is purified, typically by column chromatography, to yield the desired biaryl
compound.

Spectral Data

The structural characterization of 2-lodo-1-methyl-4-(trifluoromethyl)benzene is confirmed
through various spectroscopic techniques.
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Spectroscopy

Data

Reference

1H NMR

Spectral data for similar
trifluoromethylated benzene
derivatives show characteristic
aromatic proton signals. For 1-
methyl-4-
(trifluoromethyl)benzene, a
crude °F NMR spectrum

shows a singlet at § -62.39
ppm.

13C NMR

For related compounds like 4-
(Trifluoromethyl)benzonitrile,
the trifluoromethyl carbon
appears as a quartet around &
123.0 ppm (J = 271 Hz).

F NMR

For 1-methyl-4-
(trifluoromethyl)benzene, a
singlet is observed at
approximately -62.39 ppm. For
other trifluoromethylated
arenes, the 1°F NMR chemical
shift is typically around -62 to
-64 ppm.

[110]

Mass Spec. (MS)

For the related 1-methyl-4-
(trifluoromethyl)benzene, the
molecular ion peak (m/z) is
observed at 160.1 (GC-MS;
El).

Safety Information

Appropriate safety precautions should be taken when handling 2-lodo-1-methyl-4-

(trifluoromethyl)benzene. It is advisable to consult the Safety Data Sheet (SDS) from the

supplier for detailed information on handling, storage, and disposal. Standard personal
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protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All
manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 2-lodo-1-methyl-4-
(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185855#2-iodo-1-methyl-4-trifluoromethyl-benzene-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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